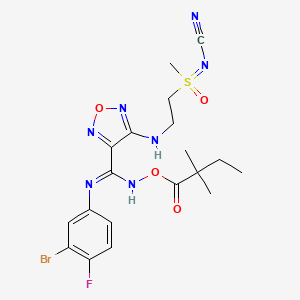

Ido-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H23BrFN7O4S |

|---|---|

Molecular Weight |

544.4 g/mol |

IUPAC Name |

[[N-(3-bromo-4-fluorophenyl)-C-[4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-1,2,5-oxadiazol-3-yl]carbonimidoyl]amino] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27) |

InChI Key |

HZXDVRSHIPIHDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ido-IN-11: A Technical Overview of its High-Affinity Binding to IDO1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ido-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The document focuses on the binding affinity of this compound to IDO1, presenting quantitative data, detailed experimental methodologies for key assays, and a visualization of the relevant signaling pathway.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against IDO1 has been determined through both biochemical and cell-based assays. The following table summarizes the key quantitative data for the binding affinity of this compound.

| Assay Type | Cell Line | Metric | Value | Reference |

| Biochemical Assay | N/A | IC50 | 0.6 nM | White C, et al. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). ACS Med Chem Lett. 2020 Mar 10;11(4):550-557. |

| Cellular Assay | HeLa | IC50 | 3.2 nM | White C, et al. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). ACS Med Chem Lett. 2020 Mar 10;11(4):550-557. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to determine IDO1 inhibition.

Biochemical IDO1 Inhibition Assay

This assay measures the direct inhibition of purified recombinant IDO1 enzyme activity by this compound. The activity of IDO1 is determined by measuring the production of N-formylkynurenine, which can be detected by its absorbance at 321 nm.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the recombinant human IDO1 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 400 µM L-tryptophan to all wells.

-

Immediately measure the absorbance at 321 nm every minute for 30-60 minutes at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of N-formylkynurenine.

-

Calculate the initial reaction rates (V₀) for each this compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context. Human HeLa cells are stimulated to express IDO1, and the inhibition of tryptophan catabolism is quantified by measuring the reduction of kynurenine in the cell culture supernatant.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Human Interferon-gamma (IFN-γ)

-

This compound (test compound)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

96-well cell culture plate

-

Spectrophotometer or fluorometer

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, collect 140 µL of the cell culture supernatant from each well.

-

Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples at 2500 rpm for 10 minutes to pellet any precipitate.

-

Transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm. Alternatively, for a fluorescence-based assay, a specific fluorescent probe for kynurenine can be used according to the manufacturer's instructions, with fluorescence measured at the appropriate excitation and emission wavelengths.

-

Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the experimental samples.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described for the biochemical assay.

Visualization of IDO1 Signaling Pathway and Inhibition

The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for determining IDO1 inhibition.

Caption: IDO1 signaling pathway and this compound inhibition.

Caption: Workflow for IDO1 inhibition assays.

An In-Depth Technical Guide to Ido-IN-11 (CAS 1888378-32-2): A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment. Ido-IN-11 (CAS 1888378-32-2) has been identified as a potent inhibitor of IDO1. This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, mechanism of action, and the methodologies used to assess its inhibitory activity. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of cancer immunotherapy.

Core Chemical and Physical Properties

This compound is a complex small molecule with the molecular formula C19H23BrFN7O4S and a molecular weight of 544.4 g/mol .[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1888378-32-2 | [1] |

| Molecular Formula | C19H23BrFN7O4S | [1] |

| Molecular Weight | 544.4 g/mol | [1] |

| Canonical SMILES | BrC1=CC(N/C(C2=NON=C2NCCS(=O)(C)=NC#N)=N\OC(C(C)(C)CC)=O)=CC=C1F | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Therapeutic Rationale

This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of tryptophan, initiating its catabolism through the kynurenine pathway.[2][3]

The overexpression of IDO1 in the tumor microenvironment leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, triggers a stress response in effector T cells, leading to their anergy and apoptosis.[3]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and further suppresses the anti-tumor immune response.[3][4]

By inhibiting IDO1, this compound is designed to reverse these immunosuppressive effects, thereby restoring T cell function and enhancing the body's ability to recognize and eliminate cancer cells.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against IDO1 has been quantified in both enzymatic and cell-based assays. The available data is presented in the table below.

| Assay Type | Target | IC50 (µM) | Source |

| Kinase Assay | IDO1 | 0.18 | Patent WO 2016041489 A1[1] |

| HeLa Cell-Based Assay | IDO1 | 0.014 | Patent WO 2016041489 A1[1] |

Experimental Protocols

While the specific experimental details for the determination of the IC50 values for this compound are proprietary to the patent (WO 2016041489 A1), this section provides detailed representative methodologies for the key experiments cited.

IDO1 Enzymatic Assay (Representative Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

Test compound (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the recombinant IDO1 enzyme to the wells and incubate briefly.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Add DMAB reagent, which reacts with kynurenine to produce a colored product.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

HeLa Cell-Based IDO1 Activity Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

L-Tryptophan

-

Test compound (e.g., this compound) dissolved in DMSO

-

TCA

-

DMAB reagent

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.

-

Add the test compound at various concentrations to the cells.

-

Add L-tryptophan to the cell culture medium.

-

Incubate the plate for a defined period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge the samples and transfer the clear supernatant to a new plate.

-

Add DMAB reagent to the supernatant.

-

Measure the absorbance at 480 nm.

-

Determine the IC50 value as described for the enzymatic assay.

Signaling Pathways and Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows related to this compound and its target, IDO1.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating IDO1 inhibitors.

Conclusion

This compound is a potent inhibitor of IDO1, a key target in cancer immunotherapy. The available data demonstrates its ability to inhibit IDO1 in both enzymatic and cellular assays. The provided representative experimental protocols and signaling pathway diagrams offer a framework for understanding and further investigating the therapeutic potential of this compound and other IDO1 inhibitors. Further disclosure of the detailed experimental data from the primary patent literature would be beneficial for a more comprehensive evaluation of this compound's preclinical profile. Nevertheless, this compound represents a promising lead compound for the development of novel cancer immunotherapies.

References

Distinguishing Ido-IN-11 and IDO1-IN-11: A Technical Guide

For Immediate Release

A comprehensive analysis reveals that Ido-IN-11 and IDO1-IN-11 are distinct chemical entities with significantly different potencies and likely different mechanisms of action as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a detailed technical overview for researchers, scientists, and drug development professionals to clarify the differences between these two compounds.

Core Distinctions and Chemical Identity

This compound and IDO1-IN-11 are separate molecules, a fact underscored by their disparate inhibitory concentrations and origins. "this compound" is an indoleamine-2,3-dioxygenase (IDO) inhibitor with IC50 values in the micromolar and high nanomolar range, originating from patent WO 2016041489 A1 as compound 13[1]. In contrast, "IDO1-IN-11" is a highly potent IDO1 inhibitor with an IC50 value in the sub-nanomolar range, as described in the publication "Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1)" by White C, et al[2].

Chemical Structures

This compound

-

IUPAC Name: 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

-

Molecular Formula: C₉H₇BrFN₅O₂

-

CAS Number: 1888378-32-2

IDO1-IN-11

Quantitative Data Summary

The inhibitory potencies of this compound and IDO1-IN-11 are orders of magnitude different, highlighting their distinct nature.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Kinase Assay | IDO | 0.18 µM | [1] |

| HeLa Cell Assay | IDO1 | 0.014 µM (14 nM) | [1] | |

| IDO1-IN-11 | Biochemical Assay | IDO1 | 0.6 nM | [2] |

Mechanism of Action

The two compounds inhibit the IDO1 enzyme through different mechanisms.

This compound: The specific mechanism of action for this compound is not explicitly detailed as competitive, non-competitive, or otherwise in the provided results. It is generally classified as an indoleamine-2,3-dioxygenase (IDO) inhibitor.

IDO1-IN-11: This compound is characterized as a heme-displacing inhibitor [3]. IDO1 is a heme-containing enzyme, and its catalytic activity is dependent on this cofactor. Heme-displacing inhibitors bind to the apoenzyme (the enzyme without the heme group) and prevent the heme from re-binding, thus rendering the enzyme inactive[3]. This mechanism is distinct from inhibitors that compete with the substrate (tryptophan) or bind to other allosteric sites.

Signaling Pathways and Experimental Workflows

To understand the context of IDO1 inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.

IDO1 Signaling Pathway in Cancer

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has two major immunosuppressive effects: T-cell starvation due to lack of the essential amino acid tryptophan, and the induction of T-cell apoptosis and differentiation of regulatory T-cells (Tregs) by kynurenine.

Caption: IDO1 signaling pathway in the tumor microenvironment and points of intervention for this compound and IDO1-IN-11.

General Experimental Workflow for IDO1 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the potency of IDO1 inhibitors in a cell-based assay.

References

A Technical Guide to the Non-Enzymatic Functions of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has long been recognized as a critical immune checkpoint. Its canonical function involves catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into L-kynurenine. This process leads to localized tryptophan depletion and the accumulation of immunomodulatory kynurenines, which collectively suppress effector T-cell function and promote an immune-tolerant tumor microenvironment (TME).[1][2] However, the clinical failure of potent enzymatic inhibitors of IDO1 has underscored a critical gap in our understanding of its biology.[3][4] Emerging evidence has illuminated a second, non-enzymatic role for IDO1 as an intracellular signaling scaffold.[5][6] This function, independent of tryptophan catabolism, is mediated through protein-protein interactions that drive pro-tumorigenic signaling cascades, conferring a long-term immunosuppressive phenotype on immune cells and promoting cancer cell proliferation directly.[4][7] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies central to the non-enzymatic functions of IDO1 in oncology.

Molecular Basis of IDO1's Signaling Function

The non-enzymatic activity of IDO1 is predicated on its ability to act as a signaling scaffold, a function primarily localized to its smaller, non-catalytic domain.[5] This role is governed by specific structural motifs that, upon post-translational modification, serve as docking sites for downstream signaling partners.

Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs)

The signaling capacity of IDO1 is critically dependent on two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within its structure.[5] The consensus sequence for an ITIM is (I/V/L/S)xYxx(L/V).[5] In human IDO1, these motifs are centered around tyrosine residues at positions 111 (ITIM1) and 249 (ITIM2).[5]

In an immunosuppressive microenvironment, often characterized by the presence of Transforming Growth Factor-beta (TGF-β), these tyrosine residues become phosphorylated.[7][8] This phosphorylation event is a crucial molecular switch that converts IDO1 from its enzymatic (holo-IDO1) state to a signaling-competent (apo-IDO1) state.[5][9] Kinases from the Src family, such as Fyn and Src, have been identified as mediators of ITIM phosphorylation.[5]

Conformational Dynamics

Structural and computational studies suggest that the enzymatic and signaling functions of IDO1 are associated with distinct protein conformations that are in a dynamic balance.[5] Phosphorylation of the ITIMs induces a conformational change that distorts the catalytic cleft, inhibiting heme binding and thus ablating its enzymatic activity.[4][9] Conversely, certain catalytic inhibitors have been shown to stabilize a non-enzymatic conformation of the IDO1 protein, inadvertently promoting its signaling function and leading to adverse pro-tumorigenic effects.[3]

Core Signaling Pathways

Phosphorylated IDO1 initiates downstream signaling by recruiting and activating specific effector proteins, primarily those containing Src homology 2 (SH2) domains.

The IDO1/SHP/NF-κB Axis

In dendritic cells (DCs), TGF-β triggers the phosphorylation of IDO1's ITIMs.[7][10] These phosphotyrosine sites then act as docking platforms for the SH2 domains of Src homology 2 domain-containing phosphatases, specifically SHP-1 and SHP-2.[7][11]

The formation of the IDO1-SHP complex leads to the activation of the non-canonical NF-κB pathway.[7][8] This results in the nuclear translocation of the p52 and RelB subunits, which in turn drive the transcription of IDO1 and TGFB1.[7][10] This establishes a potent, self-amplifying feedback loop that sustains a long-term, stable immunosuppressive phenotype in the cell.[7][12]

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 3. Frontiers | Adverse Pro-Tumorigenic Effects of IDO1 Catalytic Inhibitors Mediated by the Non-Enzymatic Function of IDO1 in Tumor Cells [frontiersin.org]

- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcancer.org [jcancer.org]

- 7. researchgate.net [researchgate.net]

- 8. IDO1 and TGF-β Mediate Protective Effects of IFN-α in Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ido-IN-11: A Technical Guide for Basic Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. As a rate-limiting enzyme, IDO1 catabolizes the essential amino acid L-tryptophan into kynurenine within the tumor microenvironment.[1][2][3][4] This metabolic activity leads to the suppression of anti-tumor immune responses through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).[1][5][6][7] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.

Ido-IN-11 is a potent inhibitor of the IDO1 enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its investigation in basic cancer immunology research.

This compound: Mechanism of Action and Potency

This compound is an indoleamine-2,3-dioxygenase (IDO) inhibitor.[1] Its potency has been quantified in both enzymatic and cell-based assays.

| Assay Type | IC50 Value | Source |

| Kinase Assay | 0.18 µM | [1] |

| HeLa Cell-Based Assay | 0.014 µM | [1] |

| Table 1: In vitro potency of this compound. |

The data indicates that this compound is a highly potent inhibitor of IDO1, with a significantly lower IC50 value in a cellular context, suggesting excellent cell permeability and activity. The information for this compound is extracted from patent WO 2016041489 A1, where it is listed as compound 13.[1]

Signaling Pathways

The inhibition of IDO1 by this compound is expected to reverse the immunosuppressive effects mediated by the IDO1 pathway. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent downstream signaling events that lead to immune suppression.

Caption: IDO1 Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound in a research setting. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. IDO1 Enzyme Inhibition Assay (Kinase Assay)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1.

Workflow:

Caption: Workflow for the IDO1 Enzyme Inhibition Assay.

Methodology:

-

Reagents: Recombinant human IDO1 protein, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), this compound, and a plate reader.

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the recombinant IDO1 enzyme to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.

-

Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 490 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

2. Cell-Based IDO1 Inhibition Assay (HeLa Cell Assay)

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular environment. HeLa cells are commonly used as they can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).

Workflow:

Caption: Workflow for the Cell-Based IDO1 Inhibition Assay.

Methodology:

-

Cell Line: HeLa cells.

-

Reagents: DMEM, FBS, penicillin-streptomycin, human IFN-γ, this compound, and a kynurenine detection kit or LC-MS/MS.

-

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric assay or by LC-MS/MS for higher sensitivity.

-

Calculate the IC50 value.

-

3. T-Cell Proliferation Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation in a co-culture system.

Methodology:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a co-culture of IDO1-expressing tumor cells (e.g., IFN-γ-treated HeLa or SK-OV-3 cells) and isolated human T-cells.

-

Reagents: RPMI-1640, FBS, IL-2, anti-CD3/CD28 antibodies or beads, a proliferation dye (e.g., CFSE or CellTrace Violet), and this compound.

-

Procedure:

-

Label T-cells with a proliferation dye.

-

Co-culture the labeled T-cells with IFN-γ-stimulated, IDO1-expressing tumor cells in the presence of serial dilutions of this compound.

-

Stimulate T-cell proliferation with anti-CD3/CD28 antibodies or beads and IL-2.

-

Incubate for 3-5 days.

-

Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.

-

Quantify the percentage of proliferating T-cells in each condition.

-

In Vivo Assays

1. Syngeneic Mouse Tumor Models

These models are crucial for evaluating the in vivo efficacy of this compound in an immunocompetent setting.

Workflow:

Caption: Workflow for In Vivo Efficacy Studies.

Methodology:

-

Animal Model: Syngeneic mouse models (e.g., BALB/c mice for CT26 colon carcinoma, C57BL/6 mice for B16-F10 melanoma).

-

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination therapy).

-

Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor animal survival.

-

At the end of the study, tumors can be excised for analysis of the tumor microenvironment, including the infiltration and activation of different immune cell subsets (e.g., CD8+ T-cells, Tregs) by flow cytometry or immunohistochemistry.

-

Plasma samples can be collected to measure kynurenine and tryptophan levels.

-

Conclusion

This compound is a potent inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to investigate the therapeutic potential of this compound in basic cancer immunology research. Further preclinical studies are warranted to fully elucidate its in vivo efficacy and mechanism of action, both as a monotherapy and in combination with other immunotherapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assay for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Under normal physiological conditions, IDO1 activity is typically low. However, it is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), particularly in the context of the innate immune response.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3][4] This process suppresses the proliferation and activity of effector T-cells, promoting immune tolerance and allowing tumors to evade immune destruction.[2][5] Consequently, IDO1 has emerged as a significant therapeutic target for cancer immunotherapy, leading to the development of small molecule inhibitors designed to restore anti-tumor immunity.

These application notes provide a detailed protocol for an in vitro, enzyme-based assay to determine the potency of IDO1 inhibitors, such as Ido-IN-11. The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK). A fluorogenic developer is then used to selectively react with the NFK product, generating a highly fluorescent signal (Excitation = 402 nm / Emission = 488 nm).[1][2] The simplicity and high signal-to-background ratio of this method make it highly suitable for the screening and characterization of IDO1 inhibitors.[2][6]

IDO1 Enzymatic Pathway

The diagram below illustrates the catalytic function of IDO1 in the kynurenine pathway and the mechanism of action for an IDO1 inhibitor.

Experimental Protocol

This protocol is designed for a 96-well plate format and is optimized for measuring the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials and Reagents

| Component | Description | Storage |

| Recombinant Human IDO1 | Enzyme source. Reconstitute in IDO1 Assay Buffer. | -80°C |

| IDO1 Assay Buffer | Typically a potassium phosphate buffer (50 mM, pH 6.5).[7] | 4°C |

| L-Tryptophan | Substrate. Prepare a stock solution in IDO1 Assay Buffer. | -20°C |

| Ascorbic Acid | Reducing agent for the enzyme's heme cofactor. | -20°C |

| Methylene Blue | Cofactor.[8] | 4°C |

| Catalase | Removes H₂O₂ generated by reducing agents.[8] | 4°C |

| Test Inhibitor (e.g., this compound) | Prepare a dilution series in DMSO, then dilute in Assay Buffer. | -20°C |

| IDO1 Inhibitor (Positive Control) | A known inhibitor (e.g., Epacadostat) for assay validation. | -20°C |

| Fluorogenic Developer | Reagent that reacts with NFK to produce a fluorescent signal.[1][2] | 4°C, protected from light |

| Black, flat-bottom 96-well plate | For fluorescence measurements. | Room Temperature |

Experimental Workflow

The following diagram outlines the major steps of the IDO1 inhibitor assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. abcam.com [abcam.com]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Cell-Based Assays for the IDO1 Inhibitor, Ido-IN-11: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the optimization of a cell-based assay to evaluate the potency and efficacy of Ido-IN-11, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune responses, making it a significant target in oncology and immunology.[1][2] The protocol herein outlines a robust method for inducing IDO1 expression in a human cell line, treating the cells with this compound, and quantifying the resulting inhibition of IDO1 activity by measuring kynurenine production. Furthermore, this guide provides protocols for optimizing key assay parameters and includes representative data in tabular format to aid in experimental design and interpretation.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3] This enzymatic activity has profound implications for the immune system. By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 can suppress the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs).[2][4] Many tumors overexpress IDO1 as a mechanism of immune evasion, thereby creating a tolerogenic tumor microenvironment.[1][5] Consequently, the development of small molecule inhibitors targeting IDO1 is a promising strategy in cancer immunotherapy.

This compound is an inhibitor of IDO1 with reported IC50 values of 0.18 µM in a biochemical kinase assay and 0.014 µM in a HeLa cell-based assay.[6][7] To accurately and reproducibly determine the potency of this compound and similar compounds in a cellular context, a well-optimized cell-based assay is essential. This application note provides a comprehensive protocol for optimizing such an assay, focusing on key parameters including cell seeding density, interferon-gamma (IFN-γ) concentration for IDO1 induction, and this compound treatment conditions.

IDO1 Signaling Pathway

IDO1's role in immune suppression is multifaceted. The depletion of tryptophan triggers a stress-response pathway in T cells, leading to cell cycle arrest.[7] Concurrently, the production of kynurenine and its downstream metabolites can induce T cell apoptosis and skew the immune response towards a regulatory phenotype. The expression of IDO1 itself is primarily induced by the pro-inflammatory cytokine IFN-γ.[3]

Experimental Protocols

Principle of the Assay

This assay quantifies the activity of IDO1 in cultured human cells by measuring the production of kynurenine. IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) by stimulation with IFN-γ.[7] The cells are then treated with varying concentrations of this compound. The amount of kynurenine secreted into the cell culture supernatant is subsequently measured using a colorimetric method based on the reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with kynurenine. The potency of this compound is determined by calculating the IC50 value from the dose-response curve. A parallel cell viability assay is performed to control for any cytotoxic effects of the compound.

Materials and Reagents

-

Human cervical cancer cell line (HeLa) or human ovarian cancer cell line (SKOV-3)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human IFN-γ

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

L-Kynurenine standard

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar

-

96-well cell culture plates (clear and white-walled)

-

Microplate reader

Experimental Workflow Diagram

Detailed Methodology

1. Cell Culture and Seeding:

-

Culture HeLa or SKOV-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using standard trypsinization procedures and resuspend in fresh medium.

-

Determine cell density and viability using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a volume of 100 µL.

-

Incubate the plate overnight to allow for cell attachment.

2. IDO1 Induction:

-

Prepare a stock solution of recombinant human IFN-γ in sterile PBS.

-

The following day, dilute the IFN-γ in cell culture medium to a pre-optimized concentration (e.g., 20-100 ng/mL).

-

Carefully remove the old medium from the wells and add 100 µL of the IFN-γ containing medium.

-

Incubate for 24 to 48 hours to induce IDO1 expression.

3. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

Incubate for 48 to 72 hours.

4. Kynurenine Measurement:

-

After the treatment incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of 6.1 N Trichloroacetic acid (TCA) to each well of the supernatant plate to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.

-

Add 100 µL of p-DMAB reagent (2% w/v in acetic acid) to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of L-kynurenine (e.g., 0-200 µM) to quantify the amount of kynurenine in the samples.

5. Cell Viability Assay:

-

After collecting the supernatant for the kynurenine assay, perform a cell viability assay on the remaining cells in the original plate.

-

Use a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

This step is crucial to ensure that the observed decrease in kynurenine production is due to IDO1 inhibition and not to compound-induced cytotoxicity.

Data Presentation and Assay Optimization

Table 1: Optimization of Cell Seeding Density

| Seeding Density (cells/well) | Kynurenine (µM) without IFN-γ | Kynurenine (µM) with IFN-γ (50 ng/mL) | Signal-to-Background Ratio |

| 1 x 10^4 | 0.5 ± 0.1 | 15.2 ± 1.1 | 30.4 |

| 2.5 x 10^4 | 0.8 ± 0.2 | 35.8 ± 2.5 | 44.8 |

| 5 x 10^4 | 1.2 ± 0.3 | 62.5 ± 4.3 | 52.1 |

| 7.5 x 10^4 | 1.5 ± 0.4 | 65.1 ± 5.0 | 43.4 |

Data are presented as mean ± SD. The optimal seeding density is chosen based on the highest signal-to-background ratio.

Table 2: Optimization of IFN-γ Concentration

| IFN-γ Concentration (ng/mL) | Kynurenine (µM) | Cell Viability (%) |

| 0 | 1.1 ± 0.2 | 100 |

| 10 | 18.5 ± 1.5 | 98 ± 3 |

| 25 | 45.2 ± 3.8 | 97 ± 4 |

| 50 | 63.1 ± 5.1 | 95 ± 5 |

| 100 | 65.8 ± 6.2 | 85 ± 7 |

Data are presented as mean ± SD. The optimal IFN-γ concentration is selected to achieve maximal kynurenine production without significantly impacting cell viability.

Table 3: Dose-Response of this compound on Kynurenine Production

| This compound (µM) | Kynurenine (µM) | % Inhibition | Cell Viability (%) |

| 0 (Vehicle) | 62.8 ± 4.9 | 0 | 100 |

| 0.001 | 58.2 ± 4.1 | 7.3 | 101 ± 4 |

| 0.01 | 35.1 ± 2.9 | 44.1 | 99 ± 5 |

| 0.014 (IC50) | 31.4 ± 2.5 | 50.0 | 98 ± 3 |

| 0.1 | 10.3 ± 0.9 | 83.6 | 97 ± 6 |

| 0.18 (IC50) | - | - | - |

| 1 | 2.5 ± 0.4 | 96.0 | 95 ± 7 |

| 10 | 1.8 ± 0.3 | 97.1 | 88 ± 8 |

Data are presented as mean ± SD. The % inhibition is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve. The reported IC50 values for this compound (0.014 µM in HeLa cells and 0.18 µM in a kinase assay) are included for reference.[6][7]

Conclusion

This application note provides a comprehensive and optimized protocol for the evaluation of the IDO1 inhibitor this compound in a cell-based format. By carefully optimizing parameters such as cell density and IFN-γ concentration, researchers can establish a robust and reproducible assay for screening and characterizing novel IDO1 inhibitors. The inclusion of a cytotoxicity assay is critical for distinguishing true inhibitory activity from non-specific effects on cell health. This detailed methodology will be a valuable resource for researchers in the fields of drug discovery, oncology, and immunology who are investigating the therapeutic potential of targeting the IDO1 pathway.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. New Insights into IDO Biology in Bacterial and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ido-IN-11 Treatment in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells (Tregs). The inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

This document provides detailed application notes and protocols for the preclinical evaluation of IDO1 inhibitors in syngeneic mouse models. While specific data for a compound designated "Ido-IN-11" is not available in the public domain at this time, the following protocols and data are based on well-characterized, potent, and selective IDO1 inhibitors, such as Epacadostat and other preclinical candidates, which serve as representative examples for this class of molecules. These models are essential for assessing the in vivo efficacy, pharmacodynamics, and immunomodulatory effects of IDO1 inhibitors.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating IDO1 inhibitors in various syngeneic mouse models. This data illustrates the expected outcomes of such experiments, including tumor growth inhibition and target engagement as measured by changes in tryptophan and kynurenine levels.

Table 1: In Vivo Efficacy of IDO1 Inhibitors in Syngeneic Mouse Models

| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| CT26 (Colon Carcinoma) | BALB/c | IDO1 Inhibitor (e.g., PF-06840003) | Varies by study | Significant inhibition observed | |

| B16F10 (Melanoma) | C57BL/6 | IDO1 Inhibitor (e.g., Roxyl-WL) | Oral, daily | Significant suppression of tumor growth | |

| MC38 (Colon Adenocarcinoma) | C57BL/6 | IDO1 Inhibitor (e.g., YH29407) | 100 mg/kg, b.i.d. | Significant tumor growth suppression | |

| LLC-CR (Lewis Lung Carcinoma - Cisplatin Resistant) | C57BL/6 | Dual IDO1/TDO2 Inhibitor (AT-0174) | 170 mg/kg, p.o., daily for 15 days | Greater tumor growth suppression than IDO1 inhibition alone |

Table 2: Pharmacodynamic Effects of IDO1 Inhibitors in Syngeneic Mouse Models

| Cell Line | Mouse Strain | Treatment | Effect on Tryptophan (Trp) Levels (Tumor) | Effect on Kynurenine (Kyn) Levels (Tumor) | Reference |

| B16F10-mIDO1 | C57BL/6 | IDO1 Inhibitor (e.g., NTRC 3883-0) | Restoration of intratumoral Trp levels | Decrease in intratumoral Kyn levels | |

| B16F10-mIDO1 | B6D2F1 | Epacadostat | Significant modulation | Significant modulation | |

| MC38 | C57BL/6 | YH29407 | - | Significant reduction in tumor and plasma | |

| CT26 | BALB/c | IDO1 Inhibitor | - | Reduction in plasma Kyn/Trp ratio |

Experimental Protocols

Detailed methodologies for key experiments involving the use of IDO1 inhibitors in syngeneic mouse models are provided below.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a CT26 Syngeneic Model

1. Cell Culture and Animal Models:

- CT26 colon carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Female BALB/c mice, 6-8 weeks old, are used for tumor implantation. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation:

- Harvest CT26 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.

- Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

3. Treatment Regimen:

- Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

- Prepare the IDO1 inhibitor (e.g., this compound) in a suitable vehicle (e.g., 0.5% methylcellulose).

- Administer the IDO1 inhibitor orally (p.o.) at a predetermined dose (e.g., 50-100 mg/kg) twice daily (b.i.d.). The vehicle control group receives the vehicle alone on the same schedule.

4. Monitoring and Endpoint:

- Measure tumor volume three times a week using calipers and calculate using the formula: (Length x Width²)/2.

- Monitor animal body weight and general health status regularly.

- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare considerations.

- At the endpoint, euthanize mice and collect tumors and blood samples for further analysis.

Protocol 2: Pharmacodynamic Analysis of Tryptophan and Kynurenine Levels

1. Sample Collection:

- At the study endpoint, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

- Excise tumors, weigh them, and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

2. Sample Preparation:

- For plasma samples, perform protein precipitation by adding methanol (1:3 ratio, plasma:methanol). Vortex and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

- For tumor tissue, homogenize in PBS. Perform protein precipitation on the homogenate supernatant with methanol as described for plasma.

3. LC-MS/MS Analysis:

- Analyze the levels of tryptophan and kynurenine in the prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Use stable isotope-labeled internal standards for both tryptophan and kynurenine for accurate quantification.

- The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a pharmacodynamic biomarker of IDO1 activity.

Protocol 3: Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes

1. Tissue Preparation:

- Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours and then embed in paraffin.

- Cut 4-5 µm sections and mount on charged glass slides.

2. Immunohistochemistry:

- Deparaffinize and rehydrate the tissue sections.

- Perform antigen retrieval using a suitable buffer and heating method (e.g., citrate buffer, pH 6.0, in a pressure cooker).

- Block endogenous peroxidase activity with 3% hydrogen peroxide.

- Block non-specific antibody binding with a protein block solution.

- Incubate with primary antibodies against immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-Foxp3 for regulatory T cells) overnight at 4°C.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.

3. Image Analysis:

- Scan the stained slides using a digital slide scanner.

- Quantify the number of positive cells per unit area in multiple representative fields of view using image analysis software.

Mandatory Visualizations

IDO1 Signaling Pathway in the Tumor Microenvironment

Caption: The IDO1 pathway promotes immune suppression in the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Study

Application Notes and Protocols: Screening of IDO1 Inhibitors in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the context of oncology, IDO1 has emerged as a key immune checkpoint regulator.[1][2] Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2] This metabolic reprogramming fosters an immunosuppressive environment by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells (Tregs).[1][2] Consequently, IDO1 is a compelling therapeutic target for cancer immunotherapy, and the screening of small molecule inhibitors of IDO1 is a pivotal step in the development of novel anti-cancer agents.

These application notes provide a comprehensive overview and detailed protocols for the screening of IDO1 inhibitors in various cancer cell lines.

IDO1 Signaling Pathway in Cancer

IDO1's immunosuppressive effects are primarily mediated through two key mechanisms: tryptophan depletion and kynurenine production. Tryptophan is essential for T cell proliferation and function. Its depletion by IDO1 activity leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn results in T cell anergy and apoptosis. The accumulation of kynurenine and its derivatives activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, leading to the differentiation of naive T cells into immunosuppressive Tregs and suppressing the function of effector T cells and Natural Killer (NK) cells.

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Workflow for IDO1 Inhibitor Screening

A typical workflow for screening IDO1 inhibitors in cancer cell lines involves several key steps, from initial cell culture and treatment to the final data analysis. This process is designed to assess the potency of candidate inhibitors on IDO1 enzymatic activity and their subsequent effects on cancer cell viability and T cell function.

Caption: A generalized experimental workflow for screening IDO1 inhibitors.

Data Presentation: IDO1 Inhibitor IC50 Values in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known IDO1 inhibitors across a variety of cancer cell lines. This data provides a quantitative comparison of their potency.

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| Epacadostat | HeLa (Cervical Cancer) | ~10 | [3][4] |

| SKOV-3 (Ovarian Cancer) | ~15.3 | [5] | |

| A375 (Melanoma) | N/A | [6] | |

| CT26 (Colon Carcinoma) | 76 | [3] | |

| PAN02 (Pancreatic Cancer) | 27 | [3] | |

| P1.HTR (Mastocytoma) | 54.46 | [7] | |

| OCI-AML2 (Acute Myeloid Leukemia) | 3.4 | [4] | |

| BMS-986205 | IDO1-HEK293 (Transfected) | 1.1 | [8] |

| SKOV-3 (Ovarian Cancer) | ~9.5 | [5] | |

| Navoximod (NLG919) | HeLa (Cervical Cancer) | 61 | [9] |

| Cell-free assay | 75 (EC50) | [10] | |

| Indoximod | Not a direct enzyme inhibitor | N/A | [2] |

Note: IC50 values can vary depending on the specific assay conditions, such as cell density, IFN-γ concentration, and incubation time.

Experimental Protocols

Cell Culture and IDO1 Induction

Objective: To prepare cancer cell lines for IDO1 inhibitor screening by inducing the expression of the IDO1 enzyme.

Materials:

-

Cancer cell line of interest (e.g., HeLa, SKOV-3)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

Recombinant Human Interferon-gamma (IFN-γ)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

The next day, add IFN-γ to the wells at a final concentration of 25-100 ng/mL to induce IDO1 expression.

-

Incubate the cells for 24 to 48 hours.

Kynurenine Measurement Assay

Objective: To quantify the enzymatic activity of IDO1 by measuring the production of kynurenine in the cell culture supernatant.

Materials:

-

IDO1-induced cancer cells in a 96-well plate

-

IDO1 inhibitor compounds at various concentrations

-

Trichloroacetic acid (TCA), 30% (w/v)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)

-

Kynurenine standard

-

Microplate reader

Protocol:

-

Following IDO1 induction, remove the culture medium and replace it with 200 µL of fresh medium containing the desired concentrations of the IDO1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 to 72 hours.

-

After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 30% TCA to each well to precipitate proteins.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

-

Transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.

-

Calculate the percent inhibition of IDO1 activity for each inhibitor concentration and determine the IC50 value.

Cell Viability Assays

It is crucial to assess the cytotoxicity of the inhibitor compounds to distinguish between direct IDO1 inhibition and non-specific effects on cell viability.[1]

Objective: To assess cell viability based on the metabolic activity of the cells.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

After the desired inhibitor treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[11]

Objective: To quantify cell viability by measuring the amount of ATP, an indicator of metabolically active cells.

Materials:

-

Treated cells in an opaque-walled 96-well plate

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Equilibrate the plate with the treated cells to room temperature for approximately 30 minutes.[12][13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

-

Measure the luminescence using a luminometer.

Western Blot for IDO1 Expression

Objective: To confirm the induction of IDO1 protein expression in cancer cells following IFN-γ treatment.

Materials:

-

Cell lysates from untreated and IFN-γ treated cancer cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-IDO1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

ECL Western Blotting Substrate

-

Imaging system

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Probe for a loading control to ensure equal protein loading.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the screening and characterization of IDO1 inhibitors in cancer cell lines. By employing these methodologies, researchers can effectively identify and validate novel therapeutic candidates targeting the IDO1 pathway, a promising strategy in the field of cancer immunotherapy.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. OUH - Protocols [ous-research.no]

- 13. ch.promega.com [ch.promega.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Ido-IN-11 Formulation in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor-mediated immune suppression.[1][2][3] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity leads to two main immunosuppressive effects within the tumor microenvironment: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][2][4] Given its significant role in immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[5][6]

Ido-IN-11 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide detailed protocols and data for the use of this compound in in vivo studies to aid researchers in investigating its therapeutic potential.

Data Presentation

Table 1: Pharmacokinetic Parameters of a Representative IDO1 Inhibitor (Navoximod) in Preclinical Species

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 10 (oral) | 10 (oral) | 10 (oral) |

| Tmax (h) | 0.5 | 1.0 | 2.0 |

| Cmax (ng/mL) | 1500 | 800 | 1200 |

| AUC (ng*h/mL) | 4500 | 3200 | 9600 |

| t1/2 (h) | 2.5 | 3.0 | 8.0 |

| Bioavailability (%) | 40 | 30 | 60 |

Note: Data presented here is representative of a well-characterized IDO1 inhibitor and is intended to provide a general reference.

Table 2: In Vivo Pharmacodynamic and Efficacy Data for an IDO1 Inhibitor

| Animal Model | Treatment | Kynurenine Reduction (Tumor) | Tumor Growth Inhibition |

| Syngeneic Mouse Melanoma (B16F10) | IDO1 Inhibitor (50 mg/kg, BID) | ~70% | 25% |

| Syngeneic Mouse Melanoma (B16F10) | Anti-PD-1 Antibody | Not Applicable | 30% |

| Syngeneic Mouse Melanoma (B16F10) | IDO1 Inhibitor + Anti-PD-1 | ~70% | 65% |

Note: This data illustrates the typical synergistic effect observed when combining IDO1 inhibitors with immune checkpoint blockade.[7]

Signaling Pathways and Experimental Workflows

Caption: IDO1 signaling pathway and the mechanism of this compound.

Caption: General workflow for an in vivo efficacy study.

Experimental Protocols

1. Formulation of this compound for Oral Administration

This protocol describes the preparation of a suspension formulation suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

-

Sterile water

-

Mortar and pestle

-

Stir plate and stir bar

-

Graduated cylinder

-

Balance

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and volume. For a 10 mg/mL suspension, weigh out 100 mg of this compound for a final volume of 10 mL.

-

Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.

-

Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.

-

Gradually add a small amount of the vehicle to the powder and mix to form a smooth paste.

-

Slowly add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

-

Transfer the suspension to a sterile container and stir for at least 30 minutes before administration.

-

Store the formulation at 4°C for up to one week. Always vortex the suspension immediately before each use to ensure uniform dosing.

2. In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical efficacy study in a C57BL/6 mouse model bearing B16F10 melanoma tumors.

Materials:

-

6-8 week old female C57BL/6 mice

-

B16F10 melanoma cells

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27G) for tumor implantation and oral gavage

-

Calipers for tumor measurement

-

This compound formulation

-

Control vehicle

Protocol:

-

Tumor Cell Preparation: Culture B16F10 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).

-

Drug Administration:

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

-

Tissue Collection: At the endpoint, euthanize the animals and collect tumors and blood for pharmacodynamic analysis (e.g., measuring tryptophan and kynurenine levels).

3. Pharmacodynamic Analysis of Tryptophan and Kynurenine

This protocol provides a general overview of sample preparation for LC-MS/MS analysis to determine tryptophan and kynurenine levels.

Materials:

-

Tumor tissue and plasma samples

-

Protein precipitation solution (e.g., methanol with internal standard)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

Add 3 volumes of cold protein precipitation solution to 1 volume of plasma.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

Tumor Tissue Preparation:

-

Weigh a portion of the tumor tissue.

-

Homogenize the tissue in a suitable buffer.

-

Perform protein precipitation on the tumor homogenate as described for plasma.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify tryptophan and kynurenine concentrations.

-

Data Analysis: Calculate the kynurenine/tryptophan ratio as a pharmacodynamic marker of IDO1 inhibition. A significant decrease in this ratio in the this compound treated groups compared to the vehicle group indicates target engagement.

References

- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fortislife.com [fortislife.com]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Voluntary oral administration of drugs in mice [protocols.io]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for the Pharmacokinetic Analysis of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] These events suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.[2][5][6] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[4][5]

The development of novel, potent, and selective IDO1 inhibitors requires a thorough characterization of their absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic (PK) analysis is critical to understanding a drug candidate's behavior in the body, helping to establish a clear relationship between dose, exposure, and response (pharmacodynamics). These application notes provide an overview and detailed protocols for the essential pharmacokinetic assays required to evaluate novel IDO1 inhibitors.

Application Notes

The IDO1 Signaling Pathway in Cancer

IDO1 is a key immunomodulatory enzyme.[1] Its expression is induced by pro-inflammatory molecules, most notably interferon-gamma (IFN-γ), which is often present in the tumor microenvironment.[7][8] The enzymatic activity of IDO1 initiates the kynurenine pathway, leading to two primary immunosuppressive mechanisms: the depletion of tryptophan, which causes T-cell anergy and apoptosis through the GCN2 and mTOR signaling pathways, and the production of kynurenine, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) to promote the differentiation of immunosuppressive Treg cells.[1][3][8]

Caption: The IDO1 signaling pathway in cancer and its inhibition.

Pharmacokinetic Parameters of IDO1 Inhibitors

The primary goal of PK studies is to quantify key parameters that describe the drug's journey through the body. A successful IDO1 inhibitor should achieve sufficient exposure at the target site to exert its pharmacological effect. Below are tables summarizing representative PK data for known IDO1 inhibitors from preclinical and clinical studies.

Table 1: Summary of In Vivo Pharmacokinetic Parameters for Select IDO1 Inhibitors

| Compound | Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Reference(s) |

| Epacadostat | Mouse | 100 | Oral | 2.5 - 3.9 | ~9000 | ~45000 | N/A | [9][10] |

| Navoximod | Mouse | N/A | Oral | N/A | N/A | N/A | Good | [6] |

| Indoximod | Human | 1200 mg | Oral | 10.5 | ~10000 | ~80000 | N/A | [5][11] |

| Compound 4 | Rat | 10 | IV | 1.44 | N/A | 3048 | N/A | [2] |

| Compound 4 | Mouse | 10 | IV | 3.9 | N/A | 1489 | N/A | [2] |

| Compound 4 | Dog | 10 | IV | 4.8 | N/A | 1002 | N/A | [2] |

| Compound i12 | Mouse | 3 | IV | 3.48 | 1780 | 2228 | N/A | [12] |

| Compound i12 | Mouse | 10 | Oral | 4.01 | 1040 | 5491 | 49.3 | [12] |

T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F (%): Oral Bioavailability; N/A: Not Available.

In Vitro Metabolic Stability

Before advancing to in vivo studies, the metabolic stability of a novel compound is assessed using in vitro systems like liver microsomes or hepatocytes.[13][14] These assays predict how quickly a drug will be metabolized in the body (hepatic clearance), which significantly influences its half-life and oral bioavailability.[15][16] Compounds with very high clearance may be eliminated too rapidly to be effective.

Table 2: Representative In Vitro Metabolic Stability Data

| Test System | Parameter Measured | Example Result | Interpretation |

| Mouse Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) | 50 | Moderate Clearance |

| Mouse Liver Microsomes | Half-life (T½, min) | 25 | Moderate Stability |

| Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) | < 10 | Low Clearance |

| Human Liver Microsomes | Half-life (T½, min) | > 60 | High Stability |

Detailed Protocols

The following protocols provide standardized methods for key experiments in the pharmacokinetic evaluation of novel IDO1 inhibitors.

Experimental Workflow Overview

A typical preclinical PK study involves several sequential steps, from compound administration to data analysis. This workflow ensures that plasma concentration data is accurately and robustly generated.

References

- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Kynurenine Levels After Ido-IN-11 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the pharmacodynamic effects of Ido-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), by quantifying changes in kynurenine levels. The protocols are intended for researchers in drug discovery, immunology, and oncology investigating the therapeutic potential of IDO1 inhibition.